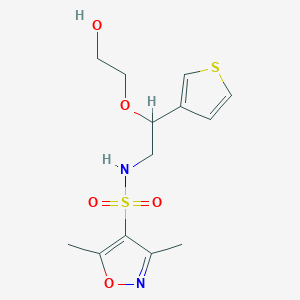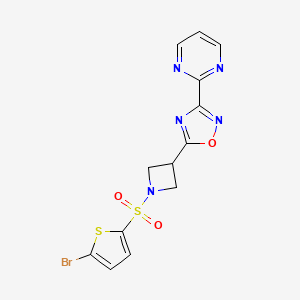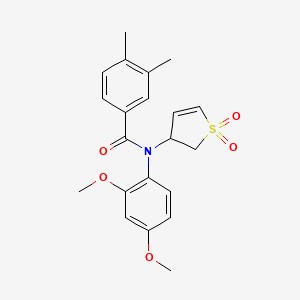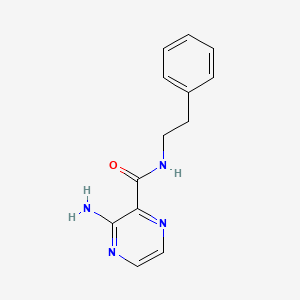
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S2 and its molecular weight is 346.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Sulfonamide-derived Compounds
Sulfonamide-derived compounds, including variations similar to the specified chemical structure, have been synthesized and characterized. These compounds, along with their transition metal complexes, have shown moderate to significant antibacterial and antifungal activities against various strains. Their synthesis involves detailed characterizations such as magnetic susceptibility, conductivity measurements, and spectral analysis, including IR, NMR, and mass spectrometry, indicating their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Antibacterial Heterocyclic Compounds Containing a Sulfonamido Moiety
Research aiming at the development of new heterocyclic compounds with a sulfonamido moiety for use as antibacterial agents has led to the synthesis of pyran, pyridine, and pyridazine derivatives. These compounds underwent evaluation for their antibacterial activity, with several exhibiting high activities. This highlights the role of the sulfonamido group in enhancing antibacterial properties, demonstrating the potential of such compounds in medical applications (Azab, Youssef, & El-Bordany, 2013).
Endothelin Receptor Antagonists
The development of 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists showcases another application of sulfonamide derivatives. These compounds, through their synthesis and structure-activity relationship studies, have shown remarkable potency and selectivity toward ET(A) receptors, indicating their utility in treating conditions like congestive heart failure. The substitution with an oxazole ring has improved both potency and metabolic stability, suggesting the importance of structural modifications in designing effective therapeutic agents (Murugesan et al., 2000).
Fluorescent Molecular Probes
Sulfonamide derivatives have also been explored for their potential in developing fluorescent molecular probes. These compounds, due to their strong solvent-dependent fluorescence correlated with solvent polarity, can be used to study various biological events and processes. Their properties, including long emission wavelength, high fluorescence quantum yields, and large Stokes shift, make them ideal for creating ultrasensitive fluorescent molecular probes (Diwu et al., 1997).
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-9-13(10(2)20-15-9)22(17,18)14-7-12(19-5-4-16)11-3-6-21-8-11/h3,6,8,12,14,16H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMHLJUTSLJALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)

![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)



![N-(cyanomethyl)-N-cyclopropyl-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2892791.png)
![2-(4-methylphenyl)-N-[3-(methylthio)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2892792.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2892795.png)
methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

